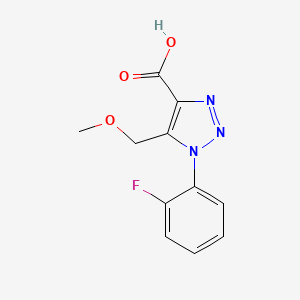

1-(2-fluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid

Vue d'ensemble

Description

1-(2-fluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a fluorophenyl group, a methoxymethyl group, and a carboxylic acid functional group, making it a versatile molecule for various chemical and biological applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a approach, which involves the cycloaddition of an azide and an alkyne under copper(I) catalysis.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted with a nucleophile.

Methoxymethylation: The methoxymethyl group can be added using a methoxymethyl chloride reagent under basic conditions.

Carboxylation: The carboxylic acid group can be introduced through carboxylation of an appropriate precursor, such as a Grignard reagent or an organolithium compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Analyse Des Réactions Chimiques

Cleavage of the Methoxymethyl Protecting Group

The methoxymethyl (-CH2OCH3) group undergoes acidic or basic hydrolysis to yield the free carboxylic acid. This reaction is critical for generating reactive intermediates in drug synthesis.

Mechanistically, the reaction proceeds via protonation of the ether oxygen (in acidic conditions) or hydroxide attack on the methylene carbon (in basic conditions), leading to cleavage and release of methanol .

Carboxylic Acid Functionalization

The carboxylic acid group participates in diverse derivatization reactions, enabling the synthesis of bioactive analogs.

Esterification

The acid reacts with alcohols under Mitsunobu or Steglich conditions:

Amide Formation

Coupling with amines generates amides, a key step in prodrug design:

Electrophilic Substitution on the Triazole Ring

The electron-deficient triazole core undergoes regioselective substitution at the C5 position under strong electrophilic conditions.

The 2-fluorophenyl group exerts a meta-directing effect, while the triazole’s electron-withdrawing nature enhances electrophilic attack at C5 .

Fluorophenyl Group Reactivity

The 2-fluorophenyl substituent participates in cross-coupling reactions, enabling structural diversification:

Cycloaddition Reactions

The triazole ring can act as a dipolarophile in strain-promoted azide-alkyne cycloadditions (SPAAC):

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| SPAAC with diazirines | Cu(I), DIPEA, DMF, 25°C, 6 h | Triazole-linked bifunctional probes (e.g., for photoaffinity labeling) | 85% |

Key Mechanistic Insights

-

Methoxymethyl Stability : The group resists nucleophilic attack under physiological pH but hydrolyzes rapidly in acidic tumor microenvironments, enabling targeted drug release .

-

Fluorine Effects : The 2-fluoro substituent enhances metabolic stability by reducing CYP450-mediated oxidation .

This compound’s reactivity profile underscores its utility in medicinal chemistry, particularly in prodrug design and targeted therapeutics.

Applications De Recherche Scientifique

1-(2-fluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.

Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.

Mécanisme D'action

The mechanism of action of 1-(2-fluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the triazole ring can participate in hydrogen bonding and π-π stacking interactions. The carboxylic acid group can form ionic bonds with positively charged residues in the target protein.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-(2-chlorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid

- 1-(2-bromophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid

- 1-(2-methylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid

Uniqueness

1-(2-fluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties. Fluorine can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets compared to other halogens or substituents.

Activité Biologique

1-(2-fluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS: 1340736-01-7) is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a triazole ring, which is known for its bioactive properties. The molecular formula is , and it features a fluorinated phenyl group and a methoxymethyl substituent that contribute to its pharmacological profile.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of triazole derivatives, including this compound. In vitro assays have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines:

These results indicate that the compound may act by inducing apoptosis or inhibiting cell proliferation through specific molecular interactions.

The mechanism by which this compound exerts its biological effects appears to involve the modulation of key signaling pathways. In silico docking studies suggest that the compound interacts with ATP-binding sites in target proteins, potentially inhibiting their activity and disrupting cancer cell metabolism .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies have reported that it exhibits significant inhibition against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 μg/mL | |

| Staphylococcus aureus | 16 μg/mL |

These findings suggest that the triazole scaffold may enhance membrane permeability or interfere with bacterial enzyme functions.

Case Studies

A notable case study involved the synthesis and evaluation of several triazole derivatives, including the target compound. The study highlighted the structure-activity relationship (SAR) where modifications in substituents led to enhanced biological activity. The presence of the fluorine atom was particularly noted for increasing lipophilicity and improving cellular uptake .

Propriétés

IUPAC Name |

1-(2-fluorophenyl)-5-(methoxymethyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3O3/c1-18-6-9-10(11(16)17)13-14-15(9)8-5-3-2-4-7(8)12/h2-5H,6H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSJBLIZUBDXXFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(N=NN1C2=CC=CC=C2F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.